
CID 444412
Übersicht
Beschreibung
CID 444412 is a useful research compound. Its molecular formula is C20H25N7O6 and its molecular weight is 459.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 444412 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 444412 including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemically Induced Dimerization in Cellular Biology : Voss, Klewer, and Wu (2015) describe how CID has been a valuable tool in studying biological processes. Recent advancements in orthogonal and reversible CID systems allow for unprecedented precision and spatiotemporal resolution in controlling protein function. This method has primarily been applied to dissect signal transductions, but its scope has expanded to include studies of membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Gene Regulation via CID : Ma et al. (2023) discuss the development of proteolysis-targeting chimera-based scalable CID (PROTAC-CID) platforms. This innovative approach allows for inducible gene regulation and gene editing in human cells and mice. These orthogonal PROTAC-CIDs can fine-tune gene expression at gradient levels and are potentially useful for transient genome manipulation (Ma et al., 2023).
CID in Immunology : Bérard et al. (2003) report that IL-15, which stimulates the proliferation of CD44 high CD8 T cells, can also promote the survival of both naive and memory phenotype CD8 T cells. This finding implicates CID in the regulation of the life span of CD8 T cells, with implications for immunological research and therapy (Bérard, Brandt, Bulfone-Paus, & Tough, 2003).
CID in Protein-Protein Interactions and Cellular Events : Aonbangkhen et al. (2018) discuss a novel chemical inducer of protein dimerization that can be rapidly activated and deactivated with light, highlighting the increased spatiotemporal control offered by CID. This is especially useful in controlling protein-protein interactions in cellular events like peroxisome transport and mitotic checkpoint signaling (Aonbangkhen et al., 2018).
CID in Resolving Cell Biology Problems : DeRose, Miyamoto, and Inoue (2013) present a review of CID as a powerful tool in solving numerous problems in cell biology. They focus on case studies where CID provided insight into lipid second messengers and small GTPases, explaining how small pools of signaling molecules generate a wide range of responses (DeRose, Miyamoto, & Inoue, 2013).
Eigenschaften
IUPAC Name |
(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O6/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31)/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOVTXRBGFNYRX-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CNC2=C1C(=O)N=C(N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H](CNC2=C1C(=O)N=C(N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




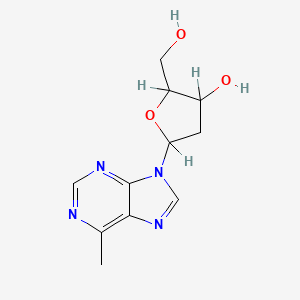
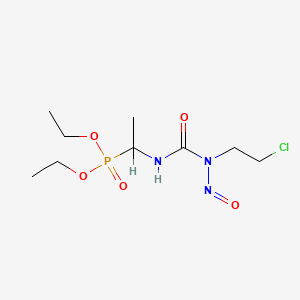
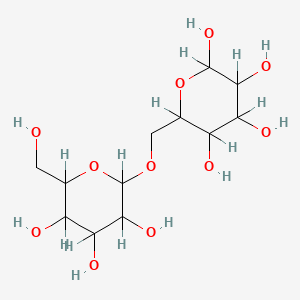
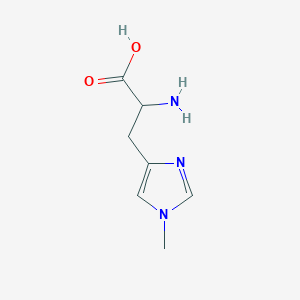
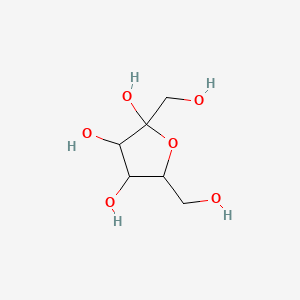

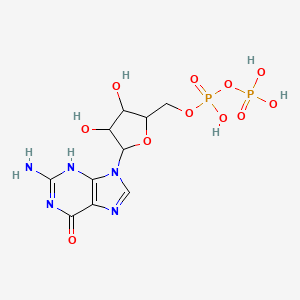
![2-Propanol,1-chloro-3-[(phenylmethyl)amino]-](/img/structure/B7824592.png)
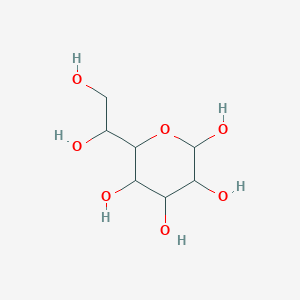
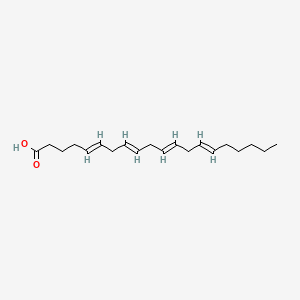
![3-Aza-tricyclo[4.2.1.0*2,5*]non-7-en-4-one](/img/structure/B7824620.png)

